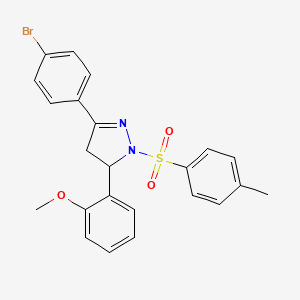

3-(4-bromophenyl)-5-(2-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with two nitrogen atoms. In your compound, various substituents are attached to this basic ring structure, including a 4-bromophenyl group, a 2-methoxyphenyl group, and a tosyl group .

Synthesis Analysis

Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazines. The synthesis of substituted pyrazoles, like your compound, would involve further reactions to introduce the various substituents .Molecular Structure Analysis

The molecular structure of your compound would be characterized by the aromatic pyrazole ring, with the various substituents attached at different positions. The presence of these substituents would likely have significant effects on the compound’s physical and chemical properties .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction. The specific reactions that your compound would undergo would depend on the nature of the substituents .Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would be influenced by the nature of the substituents. For example, the presence of the bromophenyl and methoxyphenyl groups could increase the compound’s lipophilicity, which could affect its solubility and reactivity .Scientific Research Applications

Nonlinear Optical Properties

Research has explored the synthesis, structural, and spectroscopic evaluations of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid, a molecule similar to the one . The study focused on its nonlinear optical properties, concluding that the small energy gap between its frontier molecular orbitals is responsible for this activity (Ö. Tamer et al., 2015).

Anticancer Activity

Another study synthesized a series of 1-acetyl-5-aryl-4,5-dihydro-1H-pyrazoles, similar to the queried compound, showing significant in vitro anticancer activity against some cancer cell lines (Z. Ratković et al., 2016).

Antibacterial Activity

The synthesis of novel 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives demonstrated antibacterial activity against various bacteria, including E. coli and S. aureus. Some derivatives exhibited excellent antibacterial properties, highlighting their potential as antibacterial agents (Ramesh M. Shingare et al., 2017).

Fluorescent Properties

A study on the synthesis, spectral characterization, and fluorescent assessment of 1,3,5-triaryl-2-pyrazoline derivatives, closely related to the target compound, revealed that these compounds exhibit fluorescent properties in the blue region of the visible spectrum (M. Ibrahim et al., 2016).

Future Directions

Properties

IUPAC Name |

5-(4-bromophenyl)-3-(2-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21BrN2O3S/c1-16-7-13-19(14-8-16)30(27,28)26-22(20-5-3-4-6-23(20)29-2)15-21(25-26)17-9-11-18(24)12-10-17/h3-14,22H,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWZJEVCYRKNLEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC=C(C=C3)Br)C4=CC=CC=C4OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-[(4-Fluorophenyl)sulfonyl-methylamino]-1,2,3,4-tetrahydrocarbazol-9-yl]acetic acid](/img/no-structure.png)

![5-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2361246.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2361249.png)

![2-fluoro-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2361255.png)

![6-Cyclopropyl-2-[1-(2-methoxypyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2361257.png)

![Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2361258.png)